methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate, given its complex structure, plays a crucial role in the synthesis of novel heterocyclic compounds. Research shows that it can be involved in cyclization processes leading to the creation of new chemical structures with potential applications in various fields, including pharmaceuticals and materials science. For instance, the thermal decarbonylation of related compounds has led to the discovery of novel methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates, with their structures confirmed by X-ray crystallography, showcasing the potential of such compounds in facilitating new synthesis pathways (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
Biological Activity and Applications
The biological activity of compounds related to this compound has been a significant area of research. Studies have demonstrated that derivatives of similar compounds exhibit excellent biocidal properties against a spectrum of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. This indicates their potential as lead compounds for the development of new antibacterial and antifungal agents, highlighting the importance of such chemical structures in medicinal chemistry and pharmaceutical research (Youssef, Abbady, Ahmed, & Omar, 2011).
Catalytic Applications and Methodologies
Research into compounds structurally similar to this compound also extends into the development of new catalytic methodologies. These compounds have been utilized as intermediates in reactions that yield heterocyclic systems with significant potential in organic synthesis. For example, reactions involving the use of thiourea have led to unexpected products through mechanisms such as ANRORC rearrangement, showcasing the versatility of these compounds in synthetic organic chemistry (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Advanced Material Synthesis
Furthermore, the structural features of similar compounds have facilitated the synthesis of advanced materials. Through detailed spectroscopic studies and X-ray structure analysis, researchers have been able to explore the properties of new heterocyclic systems, such as spiro-fused azirino-pyrazolones. These studies not only contribute to our understanding of the chemical properties of these compounds but also open up possibilities for their application in the development of new materials with unique properties (Holzer et al., 2003).
Properties
IUPAC Name |
methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-13(18)10-9(3-6-21-10)15-11(17)8-7-14-16-4-2-5-20-12(8)16/h3,6-7H,2,4-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHDQFCAWIGVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=C3N(CCCO3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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